molecular formula C17H10F3NO2 B11090296 2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione

2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione

Cat. No.: B11090296
M. Wt: 317.26 g/mol
InChI Key: DSCHUUYMIDLFGF-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones Naphthoquinones are known for their redox-active properties and play significant roles in biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached to the naphthalene ring.

Mechanism of Action

The mechanism by which 2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione exerts its effects involves its redox-active nature. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This property is crucial for its biological activity, including its antimicrobial and anticancer effects. The molecular targets and pathways involved include interactions with cellular enzymes and proteins that are essential for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione
  • 2-Chloro-3-{[4-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione

Uniqueness

Compared to similar compounds, 2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione stands out due to its specific substitution pattern on the naphthalene ring. This unique structure contributes to its distinct redox properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications .

Properties

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)10-4-3-5-11(8-10)21-14-9-15(22)12-6-1-2-7-13(12)16(14)23/h1-9,21H

InChI Key

DSCHUUYMIDLFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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